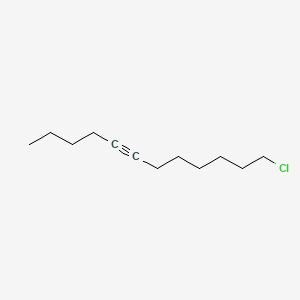
2-Hydroxy-4-(methylsulfanyl)butanamide
Übersicht
Beschreibung
2-Hydroxy-4-(methylsulfanyl)butanamide is a chemical compound with the molecular formula C5H11NO2S . It has a molecular weight of 149.21 and is a powder at room temperature . It is also known as a natural precursor in methionine biosynthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2S/c1-9-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) . The compound has a monoclinic crystal structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 97-100°C . The compound has a molecular weight of 149.21 .Wirkmechanismus
Target of Action
It is known that this compound is a natural precursor in methionine biosynthesis , suggesting that it may interact with enzymes involved in this pathway.
Mode of Action
Given its role as a precursor in methionine biosynthesis , it can be inferred that it may be metabolized into methionine, an essential amino acid, in the body.
Biochemical Pathways
2-Hydroxy-4-(methylsulfanyl)butanamide is involved in the biosynthesis of methionine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The downstream effects of this pathway include the production of proteins, the regulation of gene expression, and the maintenance of cellular health.
Pharmacokinetics
As a precursor in methionine biosynthesis , it is likely to be absorbed and distributed in the body where it is metabolized into methionine. The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in methionine biosynthesis . By contributing to the production of methionine, it supports protein synthesis, gene regulation, and cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using mesna in lab experiments is its ability to protect cells and tissues from the harmful effects of chemotherapy drugs. This makes it a valuable tool for studying the effects of these drugs on various organs and tissues. However, one limitation of using mesna is that it can interfere with the metabolism of some drugs, which may affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on mesna. One area of interest is the development of new mesna derivatives that may have improved efficacy and fewer side effects than the current form of mesna. Another area of interest is the investigation of mesna's potential use in the treatment of other diseases, such as COPD and sickle cell anemia. Finally, further research is needed to better understand the mechanism of action of mesna and its effects on various organs and tissues.
Wissenschaftliche Forschungsanwendungen
Mesna has a wide range of applications in scientific research. It is commonly used as a protective agent against the harmful effects of chemotherapy drugs, such as cyclophosphamide and ifosfamide. Mesna works by detoxifying the metabolites of these drugs that can cause bladder and kidney damage. Mesna has also been studied for its potential use in the treatment of other diseases, such as sickle cell anemia and chronic obstructive pulmonary disease (COPD).
Safety and Hazards
The compound has been classified as potentially hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUDBWOILOBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437963 | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49540-21-8 | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)



![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)




![1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B3342957.png)

